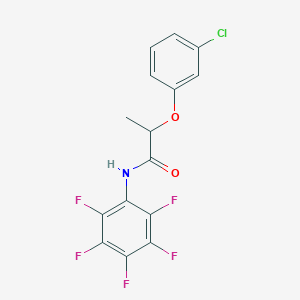
2-(3-chlorophenoxy)-N-(pentafluorophenyl)propanamide
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N-(pentafluorophenyl)propanamide is an organic compound that features a chlorinated phenoxy group and a pentafluorophenyl group attached to a propanamide backbone
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenoxy)-N-(pentafluorophenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
In normal use, “2-(3-chlorophenoxy)propionamide” generally has low toxicity, but relevant safety operation specifications should still be followed . It should not directly contact skin, eyes, and respiratory tract to avoid irritation. A good ventilation environment should be maintained during use. It should be stored away from oxidizers and strong acids. If accidentally ingested or contacted, seek medical attention immediately and bring the corresponding safety data sheet for treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(pentafluorophenyl)propanamide typically involves the following steps:
Formation of 3-chlorophenoxypropanoic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to propanoyl chloride: The 3-chlorophenoxypropanoic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.
Amidation: The propanoyl chloride is reacted with pentafluoroaniline in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-chlorophenoxy)-N-(pentafluorophenyl)propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the phenoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products
Nucleophilic substitution: Substituted phenoxy derivatives.
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: Amines or other reduced amide derivatives.
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenoxy)-N-(pentafluorophenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The pentafluorophenyl group can enhance the compound’s binding affinity and specificity for its targets, while the chlorophenoxy group can modulate its chemical reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-chlorophenoxy)propionamide: Similar structure but lacks the pentafluorophenyl group.
2-(4-chlorophenoxy)-N-(pentafluorophenyl)propanamide: Similar structure but with the chlorine atom in the para position.
2-(3-bromophenoxy)-N-(pentafluorophenyl)propanamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(3-chlorophenoxy)-N-(pentafluorophenyl)propanamide is unique due to the presence of both the chlorophenoxy and pentafluorophenyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity, stability, and specificity for certain applications, making it a valuable compound for research and industrial use.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-(2,3,4,5,6-pentafluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF5NO2/c1-6(24-8-4-2-3-7(16)5-8)15(23)22-14-12(20)10(18)9(17)11(19)13(14)21/h2-6H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFZGVXBGQGNMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1F)F)F)F)F)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


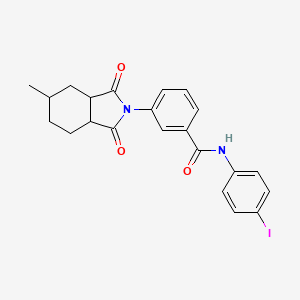
![1-(3-methylphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B4038713.png)
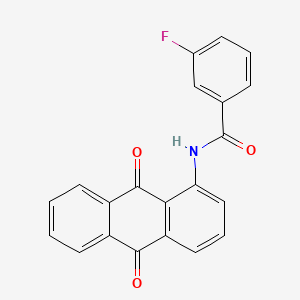
![3-bromo-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4038742.png)
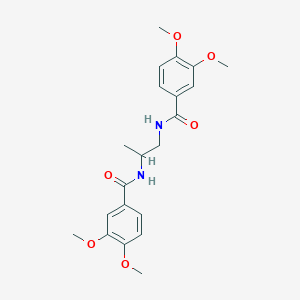
![N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropanecarboxamide](/img/structure/B4038762.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(methoxymethyl)piperidine](/img/structure/B4038771.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-chloro-5-nitrobenzamide](/img/structure/B4038779.png)

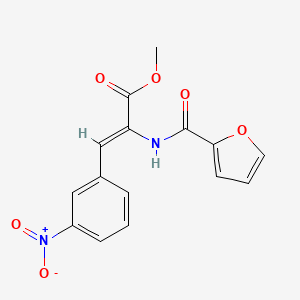

![3-[(3,3-Diphenylpropyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4038802.png)

![5-methyl-N-{[1-(phenoxymethyl)cyclopropyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B4038820.png)
